5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of an indole ring, a thiazolidinone ring, and a chlorobenzyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzylamine with indole-3-carboxaldehyde to form a Schiff base, which is then cyclized with ethyl isothiocyanate to yield the thiazolidinone ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thiazolidinone ring, potentially converting it into a thiazolidine ring.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce thiazolidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases, due to its ability to modulate specific molecular targets.
Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
Vanillin acetate: An aromatic compound with a similar benzyl structure but different functional groups.
Uniqueness: The uniqueness of 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one lies in its complex structure, which combines multiple functional groups and rings, providing a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
CAS No. |
5838-97-1 |
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Molecular Formula |
C21H17ClN2OS2 |
Molecular Weight |
413g/mol |
IUPAC Name |
(5E)-5-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17ClN2OS2/c1-2-24-20(25)19(27-21(24)26)11-15-13-23(18-10-6-4-8-16(15)18)12-14-7-3-5-9-17(14)22/h3-11,13H,2,12H2,1H3/b19-11+ |
InChI Key |
KSAMHQVYEGQHPO-YBFXNURJSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)/SC1=S |
SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)SC1=S |
Origin of Product |
United States |
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